2-amino-7-{3-[(2-fluorobenzyl)oxy]phenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one
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Overview
Description
2-AMINO-7-{3-[(2-FLUOROPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is a complex heterocyclic compound that features a thiazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-7-{3-[(2-FLUOROPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the thiazole ring through the reaction of a suitable amine with a thioamide under acidic conditions. The pyridine ring can be constructed via cyclization reactions involving appropriate aldehydes and ketones.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-7-{3-[(2-FLUOROPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-AMINO-7-{3-[(2-FLUOROPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-AMINO-7-{3-[(2-FLUOROPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler analog with a thiazole ring, known for its antimicrobial properties.
2-Aminopyridine: Contains a pyridine ring and is used in various pharmaceutical applications.
Fluorophenyl derivatives: Compounds with fluorophenyl groups that exhibit diverse biological activities.
Uniqueness
2-AMINO-7-{3-[(2-FLUOROPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is unique due to its combined thiazole and pyridine ring system, along with the presence of a fluorophenyl group. This structural complexity contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C19H16FN3O2S |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
2-amino-7-[3-[(2-fluorophenyl)methoxy]phenyl]-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C19H16FN3O2S/c20-15-7-2-1-4-12(15)10-25-13-6-3-5-11(8-13)14-9-16(24)22-18-17(14)26-19(21)23-18/h1-8,14H,9-10H2,(H2,21,23)(H,22,24) |
InChI Key |
GDVAGPKCIZBNNC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(NC1=O)N=C(S2)N)C3=CC(=CC=C3)OCC4=CC=CC=C4F |
Origin of Product |
United States |
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